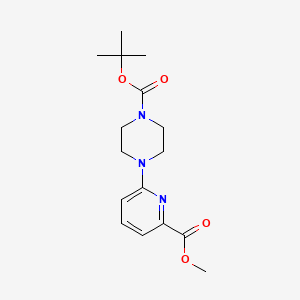

Tert-butyl 4-(6-methoxycarbonyl-2-pyridyl)piperazine-1-carboxylate

Description

Role of Piperazine Scaffolds in Antiviral Drug Discovery

Piperazine derivatives have emerged as privileged scaffolds in antiviral therapeutics due to their conformational flexibility, hydrogen-bonding capacity, and ability to modulate pharmacokinetic properties. The piperazine ring’s six-membered structure with two nitrogen atoms allows for diverse substitution patterns, enabling precise tuning of electronic and steric effects. This adaptability is critical for targeting viral enzymes and structural proteins, as demonstrated by recent advances in combating RNA viruses such as SARS-CoV-2 and Chikungunya virus.

Structural Basis of Piperazine-Mediated Antiviral Activity

Crystallographic studies of Aura virus capsid protein (AVCP) in complex with piperazine revealed binding to a conserved hydrophobic pocket, a region also targeted by dioxane-based antivirals. This interaction stabilizes conformational states that disrupt viral assembly, as evidenced by piperazine’s inhibition of Chikungunya virus replication (EC₅₀ = 6.99 μM). Comparative analyses show that piperazine derivatives exhibit higher affinity for Chikungunya virus capsid protein (CVCP) than AVCP, highlighting their selectivity.

Applications in SARS-CoV-2 Therapeutics

Miniaturized click chemistry platforms have enabled rapid synthesis of triazole-piperazine hybrids, such as compound C1N46 , which inhibits SARS-CoV-2 main protease (Mpro) with an IC₅₀ of 1.87 μM. Docking studies reveal multi-site binding modes where the piperazine scaffold engages with catalytic dyad residues (His41 and Cys145), while triazole and pyridyl groups occupy adjacent hydrophobic subsites. This multi-target engagement enhances resistance profiles against viral mutations.

Table 1: Key Antiviral Piperazine Derivatives

Structural Significance of Pyridyl and Methoxycarbonyl Substituents

The pyridyl and methoxycarbonyl groups in tert-butyl 4-(6-methoxycarbonyl-2-pyridyl)piperazine-1-carboxylate contribute synergistically to its bioactivity and synthetic utility. The pyridine ring serves as a rigid aromatic platform, while the methoxycarbonyl substituent enhances electronic delocalization and solubility.

Pyridyl Group as a Pharmacophoric Element

Pyridine derivatives are renowned for their ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets. In antisickling agents, pyridyl-aldehyde derivatives exhibit potent allosteric modulation of hemoglobin by shifting oxygen equilibrium curves, with ortho-substituted pyridines showing superior activity. Similarly, the 2-pyridyl group in this compound facilitates binding to kinase ATP pockets, as observed in ribociclib’s inhibition of CDK4/6.

Methoxycarbonyl as a Metabolic Stability Enhancer

The methoxycarbonyl group (-CO₂CH₃) addresses metabolic liabilities associated with methyl esters, which are prone to hydrolysis by esterases. Structural optimization studies in alkenyldiarylmethanes (ADAMs) demonstrated that replacing methyl esters with methoxycarbonyl groups improved hydrolytic stability without compromising antiviral activity. This modification is critical for prolonging the half-life of therapeutic agents, as evidenced by the enhanced liver microsome stability of methoxycarbonyl-containing Mpro inhibitors compared to their ester counterparts.

Electronic and Steric Contributions

- Electron-Withdrawing Effects : The methoxycarbonyl group withdraws electron density via resonance, polarizing the pyridine ring and enhancing electrophilic character for nucleophilic attack in coupling reactions.

- Steric Protection : The tert-butyl carbamate shields the piperazine nitrogen from oxidative metabolism, a strategy employed in prodrug design to improve bioavailability.

Properties

Molecular Formula |

C16H23N3O4 |

|---|---|

Molecular Weight |

321.37 g/mol |

IUPAC Name |

tert-butyl 4-(6-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-10-8-18(9-11-19)13-7-5-6-12(17-13)14(20)22-4/h5-7H,8-11H2,1-4H3 |

InChI Key |

HBKALRFIEKTZJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Method Description

This method employs a visible-light photocatalyst (acridine salt) to catalyze a direct coupling reaction between 2-aminopyridine and piperazine-1-tert-butyl formate in the presence of an oxidant under blue LED irradiation. The reaction occurs in anhydrous dichloroethane with oxygen atmosphere, yielding tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in a single step.

Reaction Conditions and Procedure

| Reagent/Component | Amount (per 2 mL solvent) | Role |

|---|---|---|

| 2-Aminopyridine | 0.2 mmol (1.0 eq) | Substrate |

| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) | Substrate |

| Acridine salt (photocatalyst) | 0.01 mmol (0.1 eq) | Catalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) | Oxidant |

| Anhydrous dichloroethane | 2 mL | Solvent |

| Oxygen atmosphere | Replaced 3 times | Oxidant environment |

| Blue LED irradiation | 10 hours | Energy source |

After irradiation, the reaction mixture is filtered, dried by rotary evaporation, and purified by column chromatography to isolate the target compound as a colorless white solid with a yield of approximately 94-95%.

Advantages

- One-step synthesis reduces complexity and shortens the synthetic route.

- High yield (~95%) with minimal byproducts.

- Environmentally friendly : avoids heavy metals and hazardous hydrogen gas.

- Scalable and safe for industrial production.

- Mild reaction conditions (room temperature, visible light).

Example Data Summary

| Example | Photocatalyst | Oxidant | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| 1 | Acridine salt | 2,2,6,6-Tetramethylpiperidine-N-oxide | 95 | 10 h | Blue LED, O2 atmosphere |

| 5 | Acridine salt | Diphenyl disulfide | 94 | 10 h | Blue LED, O2 atmosphere |

Multi-Step Halogenation and Coupling Method

Method Description

This traditional method involves four main steps:

- Halogenation (Iodination or Bromination) of 2-aminopyridine to form 2-amino-5-iodopyridine or 2-amino-5-bromopyridine.

- Oxidation of the halogenated intermediate.

- Palladium-catalyzed coupling reaction between the halogenated pyridine and piperazine-1-carboxylic acid tert-butyl ester.

- Reduction of the coupled product using Zn(Hg)/HCl or Fe/HCl to yield the target compound.

Reaction Conditions and Procedure

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Halogenation | 2-Aminopyridine, N-bromosuccinimide, dichloromethane | -15 °C cooling | 2.5 h | Bromination via slow addition |

| Oxidation | Methanol, activated carbon decolorization | 55 °C | 5 h | Filtration and drying |

| Coupling | Pd catalyst, ligand, solvent (1.4-1.7 eq solvent) | 20-30 °C | 2-4 h | Ligand/catalyst ratio optimized |

| Reduction | Zn(Hg)/HCl or Fe/HCl | Ambient to reflux | Variable | Reduction of halogen to amine |

Advantages and Limitations

- Advantages : Well-established chemistry, applicable to various derivatives.

- Limitations : Multiple steps increase time and cost; use of heavy metals and hazardous reagents; lower overall yield (~81.8% or less); environmental and safety concerns.

Example Data Summary

| Step | Yield (%) | Notes |

|---|---|---|

| Overall synthesis | <81.8 | Longer route, more byproducts |

Comparative Analysis of Preparation Methods

| Feature | Photocatalytic One-Step Method | Multi-Step Halogenation & Coupling Method |

|---|---|---|

| Number of Steps | 1 | 4 |

| Use of Heavy Metals | No | Yes (Pd catalyst, Zn(Hg)) |

| Use of Hazardous Gases | No | Yes (Hydrogen in some reductions) |

| Reaction Time | 10 hours | Several hours to days |

| Yield | ~94-95% | <81.8% |

| Environmental Impact | Low, green chemistry principles | Higher, toxic reagents and waste |

| Scalability | High, suitable for industrial production | Moderate, more complex scale-up |

| Cost | Lower, due to fewer reagents and steps | Higher, due to multiple steps and catalysts |

Chemical Reactions Analysis

Tert-butyl 4-(6-methoxycarbonyl-2-pyridyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Tert-butyl 4-(6-methoxycarbonyl-2-pyridyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and interactions due to its ability to interact with various biomolecules.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-methoxycarbonyl-2-pyridyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring allows for conformational flexibility, enabling the compound to bind effectively to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in pyridyl substitution patterns and additional functional groups. These variations influence physicochemical properties, synthetic routes, and biological interactions.

Key Observations :

- Positional Isomerism : Shifting the pyridyl nitrogen from 2- to 3-position (e.g., 2-pyridyl vs. 3-pyridyl) alters electronic density, affecting hydrogen bonding and target interactions .

- Steric Effects : Methyl groups (e.g., 4-methylpyridin-3-yl) enhance lipophilicity and may reduce enzymatic degradation .

- Reactivity : Bromine or iodine substituents (e.g., 5-bromo) facilitate cross-coupling reactions, whereas methoxycarbonyl groups offer ester-to-acid conversion pathways .

Key Observations :

Stability and Reactivity

- Functionalization Potential: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid for prodrug activation or converted to amides/heterocycles (e.g., oxadiazoles via hydrazine/acylation) . Comparatively, cyano or bromo substituents enable click chemistry or Suzuki couplings .

Biological Activity

Tert-butyl 4-(6-methoxycarbonyl-2-pyridyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H20N4O3

- Molecular Weight : 288.34 g/mol

- CAS Number : 1461715-72-9

The compound features a piperazine ring substituted with a pyridine moiety, which is known to influence its biological activity. The methoxycarbonyl group enhances solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. Research has shown that these compounds can act as efflux pump inhibitors, enhancing the efficacy of existing antibiotics against multidrug-resistant bacteria. For instance, in vitro tests demonstrated that this compound could potentiate the activity of antibiotics like pyridomycin by inhibiting the AcrAB-TolC efflux pump in Escherichia coli .

Neuropharmacological Effects

Piperazine derivatives are also noted for their neuropharmacological effects. A study on related compounds showed that they possess anxiolytic and antidepressant-like properties through serotonergic pathways. The modulation of serotonin receptors (5-HT) suggests potential applications in treating anxiety and depression . Although specific data on this compound is limited, its structural similarities to active compounds imply potential neuroactive effects.

Case Study 1: Multidrug Resistance Reversal

A study evaluating the ability of various piperazine derivatives to reverse multidrug resistance highlighted the effectiveness of this compound. It was found to significantly lower the minimum inhibitory concentration (MIC) of antibiotics against resistant strains of E. coli, demonstrating its potential as an antibiotic adjuvant .

Case Study 2: Serotonergic Activity

In behavioral studies involving piperazine derivatives, compounds structurally related to this compound exhibited notable anxiolytic effects in animal models. These effects were mediated by interactions with serotonin receptors, suggesting that similar activities could be anticipated for this compound .

Summary Table of Biological Activities

Q & A

Q. Key factors influencing yields :

- Catalyst loading and ligand choice (e.g., Pd catalysts for cross-coupling).

- Temperature control to minimize side reactions.

- Purification methods (e.g., column chromatography vs. recrystallization) .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

- ¹H/¹³C NMR : Key peaks include:

- LCMS : Confirm molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) and fragmentation patterns .

- HRMS : Validate exact mass (e.g., m/z 341.1972 [M+H]⁺ for related analogs) .

What strategies are effective for resolving contradictions in reaction outcomes when synthesizing derivatives of this compound?

Answer:

- Reaction Optimization : Vary solvents (e.g., DMF for nucleophilic substitution vs. dioxane for coupling) .

- Catalyst Screening : Test Pd(OAc)₂, Xantphos, or other ligands to improve cross-coupling efficiency .

- Purification Troubleshooting : Use preparative HPLC for polar byproducts or switch eluent ratios in column chromatography .

- Mechanistic Analysis : Monitor intermediates via TLC or in-situ IR to identify side reactions (e.g., Boc deprotection under acidic conditions) .

How does the tert-butyloxycarbonyl (Boc) protecting group influence the reactivity of the piperazine ring in further functionalization reactions?

Answer:

- Steric Effects : The bulky Boc group reduces nucleophilicity of the piperazine nitrogen, directing reactions to specific sites (e.g., para-substitution on the pyridine ring) .

- Deprotection Conditions : Boc removal with HCl/dioxane or TFA enables subsequent alkylation/acylation. For example, TFA in CH₂Cl₂ cleaves Boc efficiently without degrading the pyridyl ester .

- Stability : Boc remains intact under basic conditions (e.g., K₂CO₃) but hydrolyzes in strong acids, requiring careful pH control .

What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 or kinase domains) .

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic pyridyl carbons) .

- MD Simulations : Assess stability of ligand-receptor complexes over time, leveraging crystallographic data (e.g., PDB entries for piperazine derivatives) .

How can X-ray crystallography be utilized to determine the molecular conformation of this compound and its derivatives?

Answer:

- Crystal Growth : Slow evaporation from EtOAc/hexane yields diffraction-quality crystals .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) and CCD detectors. Key parameters:

- Refinement : SHELXL or OLEX2 for structure solution, with R-factors <0.05 .

What are the challenges in scaling up the synthesis while maintaining high yield and purity?

Answer:

- Catalyst Cost : Replace Pd(PPh₃)₄ with cheaper Pd/C or Ni catalysts for large-scale coupling .

- Solvent Volume : Optimize solvent ratios (e.g., dioxane/water) to reduce waste .

- Purification : Transition from column chromatography to recrystallization (e.g., using EtOAc/hexane) .

- Byproduct Management : Monitor for dehalogenation or ester hydrolysis via inline analytics (e.g., HPLC) .

How do solvent choice and reaction temperature impact the regioselectivity of nucleophilic substitution reactions involving this compound?

Answer:

- Polar Solvents (DMF, DMSO) : Favor SNAr at electron-deficient pyridyl positions (e.g., C-2 over C-4) .

- High Temperatures (>100°C) : Accelerate piperazine ring opening but risk Boc decomposition. Optimal range: 60–80°C for aryl halide substitutions .

- Protic vs. Aprotic Media : Protic solvents (e.g., ethanol) stabilize transition states in reduction reactions (e.g., LiAlH₄ for ester-to-alcohol conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.